Adenosine5'-(tetrahydrogen triphosphate), 2-amino-2'-deoxy-
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Overview
Description
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- is a derivative of adenosine triphosphate (ATP), a crucial molecule in cellular energy transfer. This compound is characterized by the presence of an amino group at the 2’ position and the absence of a hydroxyl group, making it a deoxy derivative. It plays a significant role in various biochemical processes, particularly in nucleic acid synthesis and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- typically involves the phosphorylation of 2-amino-2’-deoxyadenosine. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs kinases, while chemical synthesis involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize microbial fermentation processes, where genetically engineered microorganisms are used to produce the desired compound. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the triphosphate group, affecting the compound’s energy transfer capabilities.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of derivatives with potential therapeutic applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can have distinct biological activities and applications .
Scientific Research Applications
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- has numerous scientific research applications:
Chemistry: It is used in studies involving nucleotide analogs and their interactions with enzymes.
Biology: The compound is employed in research on DNA and RNA synthesis, as well as in studies of cellular energy metabolism.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- involves its incorporation into nucleic acids, where it can act as a chain terminator during DNA synthesis. This property is particularly useful in antiviral therapies, where the compound can inhibit viral replication. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): The parent compound, which is essential for cellular energy transfer.
2’-Deoxyadenosine 5’-triphosphate (dATP): A deoxy derivative used in DNA synthesis.
Adenosine 5’-tetraphosphate (Ap4): A nucleotide involved in various biochemical processes
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 2-amino-2’-deoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds, making it valuable in therapeutic applications .
Properties
Molecular Formula |
C10H15N6O10P3+2 |
---|---|
Molecular Weight |
472.18 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C10H13N6O10P3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(24-6)2-23-28(20)26-29(21,22)25-27(18)19/h3-6,17H,1-2H2,(H4-2,11,12,14,15,18,19,21,22)/p+2/t4-,5+,6+/m0/s1 |
InChI Key |
LPRNYCQYMXQQMB-KVQBGUIXSA-P |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O |
Origin of Product |
United States |
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